N-(4-methylphenyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c1-10-2-8-13(9-3-10)19-14(20)11-4-6-12(7-5-11)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASABFMVXICIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Methylphenyl 4 Trifluoromethyl Benzamide
Synthesis of N-(4-methylphenyl)-4-(trifluoromethyl)benzamide Analogues and Derivatives
The rational design of analogues is a key strategy in medicinal chemistry and materials science to fine-tune the properties of a lead compound. Structural modifications to the this compound scaffold can be made to modulate its biological activity, physical properties, or metabolic fate.
The design of derivatives is guided by an understanding of structure-activity relationships (SAR) and the physicochemical effects of different functional groups. The trifluoromethyl (CF3) group is a particularly valuable substituent in drug design due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity. nih.gov
Modifications to the core structure can be systematically explored:
Alterations to the 4-(trifluoromethyl)phenyl Ring: The position of the CF3 group can be moved (e.g., to the 2- or 3-position) to probe steric and electronic effects. It can also be replaced with other electron-withdrawing groups (e.g., -CN, -NO2, -SO2Me) or electron-donating groups (e.g., -OCH3, -N(CH3)2) to study the impact of electronics on activity.
Alterations to the N-(4-methylphenyl) Ring: The methyl group can be moved to the 2- or 3-position or replaced with other alkyl groups of varying sizes to explore steric tolerance. Introducing different substituents (e.g., halogens, methoxy (B1213986) groups) can alter the molecule's polarity and hydrogen bonding capacity.
Modifications to the Amide Linker: The N-H proton can be replaced with an N-alkyl or N-aryl group, which eliminates a hydrogen bond donor site and can significantly impact conformation and binding properties.
The following interactive table outlines some potential structural modifications and the rationale behind their design.
| Modification Site | Example Modification | Rationale |
|---|---|---|
| 4-(Trifluoromethyl)phenyl Ring | Replace CF3 with Cl or Br | Evaluate the effect of a different lipophilic, electron-withdrawing group. |
| 4-(Trifluoromethyl)phenyl Ring | Move CF3 to 2- or 3-position | Investigate the impact of substituent position on molecular conformation and biological interactions. |
| N-(4-methylphenyl) Ring | Replace -CH3 with -OCH3 | Introduce an electron-donating group and potential hydrogen bond acceptor to alter electronic properties and solubility. |
| N-(4-methylphenyl) Ring | Replace -CH3 with -Cl | Assess the effect of a halogen substituent on lipophilicity and potential halogen bonding interactions. |
| Amide Linker | N-methylation (-NH- to -N(CH3)-) | Remove hydrogen bond donor capability, increase steric bulk, and potentially improve metabolic stability and cell permeability. |
These rationally designed modifications, synthesized using the methods described above, allow for a systematic exploration of the chemical space around the parent compound to develop derivatives with optimized properties. nih.gov
Fluorine and Trifluoromethyl Group Incorporation Strategies
Several modern synthetic strategies are available for the introduction of -CF3 groups onto aromatic rings. nih.gov These methods have largely replaced older, harsher techniques.
Key strategies include:
Copper-Mediated Trifluoromethylation: This is a widely used method that can employ various trifluoromethyl sources. For instance, a mild and efficient copper-mediated trifluoromethylation of diaryliodonium salts using fluoroform (CF3H) has been developed, which shows excellent functional group tolerance. Another common approach involves copper-catalyzed reactions with reagents like sodium trifluoromethanesulfinate (CF3SO2Na) or trifluoromethyltrimethylsilane (TMSCF3).
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are effective in forming C-CF3 bonds. One such example is the intramolecular oxidative aryltrifluoromethylation of alkenes, which leads to CF3-substituted oxindoles. cas.cn These cross-coupling reactions often utilize specialized trifluoromethylating agents.
Radical Trifluoromethylation: The generation of trifluoromethyl radicals (•CF3) which then add to an aromatic ring is another prominent pathway. These radicals can be generated from various precursors, such as trifluoroacetic acid via electrooxidation or from trifluoromethyl iodide (CF3I) under photoredox catalysis conditions. cas.cn
The choice of strategy depends on the desired substrate scope, functional group tolerance, and scalability. For the synthesis of the 4-(trifluoromethyl)benzoyl precursor, these methods offer versatile routes to introduce the fluorine-containing moiety with high efficiency. nih.gov
Heterocyclic Ring System Integration
N-aryl benzamides like this compound are valuable scaffolds that can be used as precursors for the synthesis of various fused heterocyclic ring systems. These transformations often involve the activation of C-H bonds ortho to the amide directing group, followed by cyclization with a suitable reaction partner.
Synthesis of Isoquinolones: A prominent example is the palladium-catalyzed oxidative coupling reaction between N-aryl benzamides and alkynes to form N-aryl isoquinolones. researchgate.net In this type of reaction, the benzamide (B126) acts as an internal oxidant and directing group, facilitating the cyclization process. The this compound molecule could foreseeably undergo such a transformation, reacting with an alkyne in the presence of a palladium catalyst and an oxidant to yield a trifluoromethyl-substituted isoquinolone derivative. researchgate.net
Synthesis of Six-Membered N-Heterocycles: Palladium-catalyzed cyclization of benzamide derivatives containing a propargyl ether can produce six-membered N-heterocyclic compounds that feature a fully substituted carbon center. organic-chemistry.org This suggests that appropriate derivatization of the this compound scaffold could open pathways to other complex heterocyclic systems.
Formation of Tetrazoles: Amides can be converted into 5-substituted tetrazoles, which are considered bioisosteres of carboxylic acids. mdpi.com This transformation can be achieved using phosphorazidate reagents, such as diphenyl phosphorazidate (DPPA), in the presence of an aromatic base. This provides a direct method to integrate a five-membered, nitrogen-rich heterocyclic ring starting from the amide functionality. mdpi.com
Characterization Techniques for Synthetic Products
The structural confirmation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Observation | Predicted Data and Interpretation |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Amide proton (N-H) singlet around 10.5 ppm. Aromatic protons from the trifluoromethylphenyl ring as two doublets at ~8.15 ppm and ~7.92 ppm. Aromatic protons from the methylphenyl ring as two doublets at ~7.6 ppm and ~7.2 ppm. Methyl group (CH₃) singlet around 2.3 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (C=O) at ~165 ppm. Aromatic carbons ranging from ~120 to 140 ppm. The CF₃ group will appear as a quartet due to C-F coupling. The methyl carbon will appear around 21 ppm. |
| IR | Wavenumber (cm⁻¹) | N-H stretching vibration around 3300-3350 cm⁻¹. C=O (Amide I) stretching around 1650-1660 cm⁻¹. C-N stretching and N-H bending (Amide II) around 1530-1550 cm⁻¹. Strong C-F stretching vibrations typically observed between 1100 and 1350 cm⁻¹. |
| Mass Spec. | m/z | High-resolution mass spectrometry (HRMS) would show the [M+H]⁺ ion at a calculated m/z of 280.0949 for the molecular formula C₁₅H₁₃F₃NO. |
Data extrapolated from known spectra of N-phenyl-4-(trifluoromethyl)benzamide rsc.org and N-(4-methylphenyl)benzamide. researchgate.net
Chromatographic Purity Assessment (HPLC, TLC)
Chromatographic methods are essential for monitoring reaction progress, isolating products, and determining the purity of the final compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a synthesis. For example, in the synthesis of a related N-(benzyloxy)-N-(pivaloxy)-4-(trifluoromethyl)benzamide, TLC was used to observe the consumption of the starting material and the formation of the product, with specific Rf values reported for a given solvent system. This technique would be similarly applied to assess the conversion to this compound and identify the presence of impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis and purification of organic compounds. It is the standard method for determining the purity of a final product with high accuracy. A sample of this compound would be analyzed to detect any minor impurities, and the purity would be reported as a percentage based on the peak area in the chromatogram.
Column Chromatography: For purification on a preparative scale, column chromatography over silica (B1680970) gel is the most common method cited in synthetic procedures for related amides. rsc.org An appropriate solvent system (eluent) is chosen based on preliminary TLC analysis to separate the desired product from unreacted starting materials and byproducts.
Chemical Reactivity and Derivatization Studies
The chemical reactivity of this compound is dictated by its primary functional groups: the trifluoromethylarene moiety, the amide linkage, and the methyl-substituted aromatic ring.
Oxidation and Reduction Pathways
Reduction: The trifluoromethyl group is generally robust and resistant to many chemical transformations. tcichemicals.com However, under specific conditions, it can undergo reduction. Photoredox catalysis using highly reducing organic catalysts can achieve partial defluorination, converting an Ar-CF₃ group into an Ar-CF₂H radical, which can then be functionalized. nih.gov This represents a pathway to valuable difluoromethylated building blocks. The amide bond is also highly stable but can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the benzamide into benzylamine (B48309) derivative.
Oxidation: The amide N-H bond is a site for potential reactivity. While direct oxidation is not common, it can participate in coupling reactions. For instance, related N-methoxy arylamides undergo iron-catalyzed N=S coupling with sulfoxides, indicating that the nitrogen atom can be made reactive toward bond formation. acs.org The methyl group on the p-tolyl ring is a classic site for oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, this methyl group could be oxidized to a carboxylic acid, providing a route to a dicarboxylic acid derivative of the parent structure.
Nucleophilic and Electrophilic Substitution Reactions of this compound
The reactivity of this compound in nucleophilic and electrophilic substitution reactions is dictated by the electronic properties of the substituents on its two aromatic rings. The molecule consists of a 4-(trifluoromethyl)benzoyl group and an N-(4-methylphenyl) group linked by an amide bond. The interplay of the activating and deactivating groups governs the regioselectivity and feasibility of substitution reactions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the site of reaction is determined by the directing effects of the substituents already present on the benzene (B151609) rings.
The 4-(trifluoromethyl)benzoyl ring is strongly deactivated towards electrophilic attack. This is due to the presence of two electron-withdrawing groups:
Trifluoromethyl group (-CF₃): This is a powerful deactivating group due to its strong negative inductive effect (-I). It withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. The -CF₃ group is a meta-director.
Carbonyl group of the amide (-CO-NH-): The carbonyl group is also deactivating and meta-directing due to its electron-withdrawing resonance and inductive effects.
The cumulative effect of these two deactivating groups makes the 4-(trifluoromethyl)benzoyl ring highly electron-deficient and thus very unreactive towards electrophiles.
Conversely, the N-(4-methylphenyl) ring is activated towards electrophilic aromatic substitution. This activation arises from two substituents:
Amide linkage (-NH-CO-): The nitrogen atom of the amide has a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). This effect increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic. This activating, ortho, para-directing effect of the nitrogen outweighs the deactivating effect of the adjacent carbonyl group on this ring.
Methyl group (-CH₃): The methyl group is a weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.
Given these electronic factors, electrophilic aromatic substitution on this compound is predicted to occur exclusively on the more electron-rich N-(4-methylphenyl) ring. The substitution will be directed to the positions ortho to the activating amide nitrogen, which are also meta to the methyl group. Due to potential steric hindrance from the bulky benzoyl group, the major product is likely to be the one where the electrophile adds to the position ortho to the amide and meta to the methyl group.
Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-(2-Nitro-4-methylphenyl)-4-(trifluoromethyl)benzamide |
| Halogenation (Bromination) | Br₂, FeBr₃ | N-(2-Bromo-4-methylphenyl)-4-(trifluoromethyl)benzamide |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-methylbenzenesulfonic acid (after hydrolysis of the amide) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(2-Acyl-4-methylphenyl)-4-(trifluoromethyl)benzamide |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires a highly electron-deficient aromatic ring and the presence of a good leaving group (such as a halide).
The 4-(trifluoromethyl)benzoyl ring in this compound is electron-deficient due to the -CF₃ group. However, the molecule does not possess a suitable leaving group on this ring. The hydrogen atoms on the aromatic ring are not viable leaving groups for a standard SNAr reaction. Therefore, under typical nucleophilic aromatic substitution conditions, this compound is not expected to undergo this type of reaction. For a nucleophilic substitution to occur, a derivative of this compound with a leaving group, such as a halogen, at an activated position on the trifluoromethyl-substituted ring would be necessary.
Structure Activity Relationship Sar and Structural Biology of N 4 Methylphenyl 4 Trifluoromethyl Benzamide
Elucidation of Key Structural Features for Biological Activity
The N-(4-methylphenyl)-4-(trifluoromethyl)benzamide scaffold consists of three primary components: a 4-(trifluoromethyl)benzoyl group, an amide linker, and a 4-methylphenyl (p-tolyl) group. The interplay between these fragments is crucial for its biological function.
The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry, often used to enhance a molecule's biological and physicochemical properties. nih.gov Its presence on the benzoyl ring of this compound has a profound impact on the compound's activity.
Key Influences of the Trifluoromethyl Group:
Enhanced Lipophilicity : The -CF3 group significantly increases the lipophilicity of the molecule compared to a methyl (-CH3) group or a hydrogen atom. mdpi.comnih.gov This property can facilitate passage through biological membranes, potentially improving bioavailability and cellular uptake. mdpi.com
Metabolic Stability : Replacing hydrogen atoms with fluorine can block sites of metabolic oxidation. The -CF3 group deactivates the aromatic ring to which it is attached, making the molecule more resistant to metabolic degradation and increasing its half-life. mdpi.com
Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. mdpi.com This alters the electronic distribution of the benzoyl ring and can strengthen interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. mdpi.comacs.org
Binding Interactions : The size and properties of the -CF3 group can lead to enhanced hydrophobic interactions within a target's binding pocket. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) calculations on various compound pairs have shown that -CF3 substitution on a benzene (B151609) ring can lead to a significant gain in binding energy, driven largely by electrostatic energy or solvation free energy. acs.org
The substitution of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity on average across all compounds, but in specific cases, it can increase biological activity by an order of magnitude or more. acs.org The effectiveness of the -CF3 group is highly dependent on the specific microenvironment of the binding site. acs.org
The two aromatic rings—the benzoyl phenyl ring and the N-linked 4-methylphenyl ring—are fundamental to the molecule's architecture and its ability to engage in various non-covalent interactions.
Hydrophobic and Aromatic Interactions : Both rings provide hydrophobic surfaces that can interact favorably with nonpolar regions of a biological target. They are also capable of participating in π-π stacking and T-shaped interactions, which are common in protein-ligand binding. nih.gov In crystal structures of related benzamides, these aryl rings are observed to engage in multiple interactions, including T-shaped and parallel-displaced π-stacking arrangements. nih.gov
Structural Scaffold : The phenyl rings serve as rigid scaffolds, holding the key functional groups (amide and trifluoromethyl) in a specific spatial orientation necessary for optimal binding.
The central amide (-CO-NH-) linkage is a cornerstone of the molecule's structure, conferring rigidity and providing essential hydrogen bonding capabilities.
Hydrogen Bonding : The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often critical for anchoring a ligand to its biological target. In the solid state, this compound and related structures form chains and other supramolecular assemblies through intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net
Conformational Constraint : The partial double-bond character of the C-N amide bond restricts rotation, making the amide unit relatively planar. This planarity reduces the molecule's conformational flexibility, which can be advantageous for binding as it lowers the entropic penalty upon binding to a receptor.
Bioisosteric Replacement : In drug design, amide bonds are sometimes replaced with bioisosteres to improve properties like metabolic stability or to alter conformational preferences. researchgate.net For instance, replacing an α,β-unsaturated linker with an amide bioisostere has been used to design new derivatives with different biological activities. researchgate.net Modifying the amide itself, for example through N-methylation, eliminates the hydrogen bond donor capability and can drastically alter conformation and biological activity. researchgate.netmdpi.com Such modifications underscore the pivotal role of the secondary amide in establishing the specific interactions required for the activity of this compound.
Positional and Substituent Effects on Target Modulation
The specific placement and nature of substituents on the aromatic rings of this compound are critical determinants of its interaction with biological targets. The para-substitution pattern (1,4-disubstitution) on both phenyl rings is a defining feature.
Para-Trifluoromethyl Group : Placing the electron-withdrawing -CF3 group at the para-position of the benzoyl ring maximizes its electronic influence on the carbonyl group of the amide linkage. SAR studies on other benzamide (B126) series have demonstrated that electronegative substituents in the para-position of the benzamide moiety can significantly increase potency for certain targets. researchgate.net
Para-Methyl Group : The methyl group on the N-phenyl ring is also in the para-position. This location minimizes steric hindrance that might occur with ortho-substituents, which could force the phenyl ring into an unfavorable conformation relative to the amide plane. The electronic and steric effects of substituents at different positions (ortho, meta, para) on the N-phenyl ring of benzamides are known to be critical for modulating activity and selectivity. nih.gov For example, in a series of N-phenylbenzamides targeting kinetoplastid parasites, modifications on the N-phenyl ring were key to optimizing antiprotozoal activity. nih.gov
The following table summarizes the general effects of substituent positioning on benzamide derivatives based on established medicinal chemistry principles.
| Position | Substituent Type | General Impact on Activity |
| Benzoyl Ring (Para) | Electron-Withdrawing (e.g., -CF3, -NO2) | Often increases potency by enhancing hydrogen bond acceptor strength of the carbonyl oxygen and participating in specific electrostatic interactions. researchgate.net |
| Benzoyl Ring (Ortho/Meta) | Various | Can introduce steric clashes or alter the conformation, which may be beneficial or detrimental depending on the target's topology. |
| N-Phenyl Ring (Para) | Electron-Donating (e.g., -CH3, -OCH3) or Halogens | Modulates lipophilicity and electronic properties. Para-position is often well-tolerated and can extend into a specific sub-pocket of the binding site. nih.gov |
| N-Phenyl Ring (Ortho) | Various | Can cause significant steric hindrance, forcing the N-phenyl ring to twist out of planarity with the amide bond, which drastically alters the molecule's 3D shape and can abolish activity. researchgate.net |
Conformational Analysis and its Correlation with Activity
The biological activity of this compound is highly dependent on its preferred three-dimensional shape, or conformation. The molecule is not entirely rigid and possesses rotational freedom around the single bonds connecting the amide linker to the two aryl rings.
The key conformational feature is the dihedral angle between the two aromatic rings. In the related compound N-(4-methylphenyl)benzamide, X-ray crystallography revealed a dihedral angle of 63.41° between the benzene and methylphenyl rings. nih.gov Similarly, for N-[4-(trifluoromethyl)phenyl]benzamide, this angle was found to be approximately 59.7°. nih.gov This twisted conformation is a common feature of N-aryl benzamides and is a result of optimizing both intramolecular steric interactions and intermolecular packing forces in the crystal lattice. nih.gov
Computational studies using Density Functional Theory (DFT) on isolated molecules of related benzamides predict a less twisted conformation (around 30°), indicating that crystal packing forces significantly influence the final observed structure. nih.gov However, the energy difference between the calculated gas-phase conformation and the experimentally observed solid-state conformation is relatively small (e.g., 3.2 kJ mol⁻¹ for N-[4-(trifluoromethyl)phenyl]benzamide), suggesting the molecule can adopt various low-energy conformations. nih.gov
This conformational flexibility is crucial for biological activity. The ability to adopt a specific twisted conformation allows the molecule to fit optimally into the binding site of a protein. The amide bond itself is typically in the more stable trans conformation. N-alkylation of the amide, for instance, can introduce cis-trans isomerism, leading to significant conformational changes that often result in a loss of biological activity, highlighting the importance of the native secondary amide conformation. researchgate.netmdpi.com
Crystal Structure Analysis and Supramolecular Assembly
X-ray crystallography provides definitive insights into the solid-state structure and intermolecular interactions of a molecule. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related analogues like N-[4-(trifluoromethyl)phenyl]benzamide (TFMP) and N-(4-methylphenyl)benzamide allows for a robust understanding of its likely structural characteristics. nih.govresearchgate.net
The structure of N-(4-methylphenyl)benzamide is orthorhombic. nih.gov The key feature in the crystal packing of these benzamides is the formation of one-dimensional chains through intermolecular N-H···O hydrogen bonds. nih.govresearchgate.netnih.gov This hydrogen bonding is a dominant force in the supramolecular assembly, organizing the molecules in a head-to-tail fashion. nih.gov
In addition to hydrogen bonding, the crystal packing is stabilized by a network of weaker interactions:
π-π Stacking : The aromatic rings engage in π-stacking interactions. In TFMP, contacts are observed between the trifluoromethylphenyl rings and the phenyl rings of adjacent molecules. nih.gov
C-H···π Interactions : These interactions further stabilize the crystal lattice.
Other Contacts : In TFMP, axial interactions are noted between the trifluoromethyl group on one molecule and a phenyl ring on its neighbor. nih.gov
The table below summarizes the crystallographic data for the highly related compound N-(4-methylphenyl)benzamide. nih.gov
| Parameter | Value |
| Chemical Formula | C14H13NO |
| Molecular Weight | 211.25 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 9.1117 (3) |
| b (Å) | 9.8336 (2) |
| c (Å) | 26.0616 (10) |
| Volume (ų) | 2335.14 (13) |
| Z | 8 |
| Dihedral Angle (Benzene/Methylphenyl) | 63.41 (5)° |
| Dihedral Angle (Amide/Benzene) | 20.5 (1)° |
This detailed structural information reveals that the supramolecular assembly is a well-ordered arrangement driven by a combination of strong hydrogen bonds and weaker π-system interactions. This organization in the solid state reflects the intrinsic properties of the molecule that also govern its interactions in a biological environment.
Preclinical Biological Evaluation and Mechanistic Studies of N 4 Methylphenyl 4 Trifluoromethyl Benzamide
In Vitro Target Engagement and Enzyme Inhibition Assays
The initial stages of preclinical evaluation often involve biochemical assays to determine the direct interaction of a compound with its putative molecular targets. For N-(4-methylphenyl)-4-(trifluoromethyl)benzamide, the focus of these investigations would be on its ability to inhibit protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in cancer.
Derivatives of benzamide (B126) have been extensively studied as inhibitors of a variety of protein kinases. The N-(aryl)benzamide scaffold is a common feature in many kinase inhibitors, and the specific substitutions on the phenyl rings play a critical role in determining the potency and selectivity of inhibition.
Research on a series of substituted N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide derivatives has highlighted the importance of the trifluoromethyl group at the meta-position of the benzamide ring for activity against c-KIT kinase nih.gov. Furthermore, compounds with a 4-methylbenzamide linker have been investigated as potential inhibitors of various protein kinases, suggesting that the core structure of this compound is conducive to kinase binding nih.gov. The inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Src family kinases has also been reported for other benzamide derivatives, indicating a broad potential for this class of compounds to target multiple kinase families d-nb.infonih.govdrugs.comresearchgate.net.
To illustrate the potential kinase inhibitory activity of compounds with a similar scaffold, the following table presents data for related benzamide derivatives.
| Kinase Target | Related Compound/Scaffold | Reported Activity (IC50/Inhibition %) |
| EGFR | Analogues with N-(trifluoromethyl)benzene moiety | 91-92% inhibition at 10 nM mdpi.com |
| c-KIT | Substituted N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amides | IC50 values in the nanomolar range nih.gov |
| RAF | Inhibitors with a trifluoromethylpyridyl moiety | Potent inhibition of BRAF acs.org |
| PDGFRα/β | Compounds with N-[3-(trifluoromethyl)phenyl]benzamide fragment | 67-77% inhibition at 10 nM (PDGFRα) mdpi.com |
This table is representative of the activity of closely related compounds and does not represent direct data for this compound.
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Highly selective inhibitors are less likely to cause off-target effects. The selectivity of benzamide derivatives is often assessed through broad kinase screening panels. For example, a selective c-KIT inhibitor, CHMFL-KIT-110, which shares some structural similarities with the compound of interest, was found to have minimal activity against other kinases like ABL and FLT3 acs.org. The determination of enzyme specificity for this compound would involve screening it against a large panel of kinases to identify its primary targets and potential off-targets. This would provide a selectivity score, which is a measure of how specifically the compound binds to its intended target(s) compared to other kinases.
While the primary focus for this class of compounds is often on kinase inhibition, receptor binding assays can provide valuable information about other potential molecular interactions. There is no specific public data available from receptor binding studies for this compound. Such studies would be necessary to rule out unintended interactions with other cell surface or nuclear receptors that could lead to unforeseen biological effects.
Cellular Biological Activities (in vitro)
Following biochemical characterization, the next step is to evaluate the compound's activity in a cellular context. These assays provide insights into the compound's ability to penetrate cell membranes, engage its target in a complex cellular environment, and elicit a biological response.
The anti-proliferative activity of a compound is a key indicator of its potential as an anticancer agent. Studies on derivatives of 4-methylbenzamide have demonstrated their ability to inhibit the growth of various cancer cell lines nih.gov. A study on new 4-methylbenzamide derivatives containing 2,6-substituted purines, which preserved the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone, showed significant anti-proliferative effects nih.gov. These compounds were tested against a panel of cancer cell lines, and the IC50 values (the concentration of the compound that inhibits cell growth by 50%) were determined.
The following table summarizes the anti-proliferative activity of a representative compound (Compound 7) from this study, which shares a similar core structure with this compound.
| Cell Line | Cancer Type | IC50 (µM) for Compound 7 |
| K562 | Chronic Myelogenous Leukemia | 2.27 ± 0.81 nih.gov |
| HL-60 | Promyelocytic Leukemia | 1.42 ± 0.54 nih.gov |
| MCF-7 | Breast Adenocarcinoma | 12.35 ± 4.07 nih.gov |
| HeLa | Cervix Carcinoma | 6.93 ± 1.18 nih.gov |
| HepG2 | Human Liver Cancer | 11.29 ± 1.44 nih.gov |
| A549 | Lung Carcinoma | 26.95 ± 0.64 nih.gov |
| OKP-GS | Renal Cell Carcinoma | 4.56 ± 1.73 nih.gov |
This data is for a related compound and is intended to be illustrative of the potential anti-proliferative activity of this compound.
To understand how a compound inhibits cell proliferation, it is essential to investigate its effects on fundamental cellular processes such as apoptosis (programmed cell death) and the cell cycle. Research on related 4-methylbenzamide derivatives has shown that they can induce apoptosis and cause cell cycle arrest in cancer cells nih.gov. Specifically, some of these compounds were found to arrest cells in the G2/M phase of the cell cycle, thereby preventing cell division nih.gov. The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the elimination of cancer cells. The precise molecular mechanisms, such as the activation of caspases or the modulation of Bcl-2 family proteins, would need to be elucidated for this compound through further detailed studies.
Modulation of Specific Biological Pathways (e.g., MAPK Pathway, PD-L1)
No research studies were found that investigated the modulatory effects of this compound on the MAPK (Mitogen-Activated Protein Kinase) pathway or its potential to regulate the expression or function of Programmed Death-Ligand 1 (PD-L1). While the MAPK pathway is a critical signaling cascade in cellular processes and a common target in drug discovery, and PD-L1 is a key immune checkpoint, the interaction of this specific compound with these pathways remains uncharacterized in the available literature.
In Vitro Assays for Other Biological Modulations (e.g., Antiviral, Antibacterial, Anti-inflammatory)
There is no available data from in vitro assays to characterize the potential antiviral, antibacterial, or anti-inflammatory properties of this compound. Although benzamide derivatives are a class of compounds known to exhibit a wide range of biological activities, specific screening results for this molecule against viral, bacterial, or inflammatory targets have not been published.
In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)
Comprehensive searches yielded no in vivo preclinical studies for this compound in any non-human animal models.
Efficacy in Disease Models (e.g., Xenograft Models for Anti-tumor Activity)
There are no published reports on the efficacy of this compound in any disease models, including the use of xenograft models to assess potential anti-tumor activity.
Pharmacodynamic Biomarker Analysis
In the absence of in vivo studies, there is no information regarding the analysis of pharmacodynamic biomarkers to assess the biological and therapeutic effects of this compound in animal models.
Preclinical Pharmacokinetic Profiling (Absorption, Distribution, Metabolism in Animal Models)
No studies detailing the preclinical pharmacokinetic profile of this compound are available. Data on its absorption, distribution, metabolism, and excretion (ADME) in animal models have not been reported in the reviewed literature.
Comparative Biological Analysis with Reference Compounds
No scientific literature was found that presents a comparative biological analysis of this compound with any reference compounds. Such studies are essential for contextualizing the potency and selectivity of a new chemical entity, but have not been conducted or reported for this specific molecule.
Future Research Directions and Applications in Chemical Sciences
Development of Novel N-(4-methylphenyl)-4-(trifluoromethyl)benzamide Analogues
The core structure of this compound serves as a promising starting point for the synthesis of novel analogues with potentially enhanced or entirely new properties. Future research will likely focus on systematic modifications of its key components: the N-aryl ring, the benzoyl moiety, and the trifluoromethyl group.
Modification of the N-Aryl Ring: The 4-methylphenyl group offers several avenues for modification. Researchers can explore the introduction of different substituents at various positions on this ring to probe structure-activity relationships (SAR). For instance, varying the electronic nature (electron-donating vs. electron-withdrawing groups) and steric bulk of these substituents could significantly impact the compound's interaction with biological targets. The synthesis of a library of derivatives with diverse substitutions on the N-aryl ring would be a crucial first step in this exploration.
Alterations to the Benzoyl Moiety: The 4-(trifluoromethyl)benzoyl portion of the molecule is another key area for derivatization. The position of the trifluoromethyl group could be shifted to the meta or ortho positions to investigate the impact on conformational preferences and biological activity. Furthermore, the introduction of additional substituents on the benzoyl ring could lead to the discovery of analogues with improved potency or selectivity.
Bioisosteric Replacement of the Trifluoromethyl Group: The trifluoromethyl group is a critical pharmacophore that can influence a molecule's metabolic stability, lipophilicity, and binding interactions. Future work could involve the replacement of the CF3 group with other bioisosteres, such as a pentafluoroethyl group or a trifluoromethoxy group, to fine-tune these properties.
The synthesis of these novel analogues will likely employ established amide coupling methodologies, providing a straightforward route to a diverse range of new chemical entities. The resulting library of compounds would then be subjected to rigorous biological screening to identify candidates with desired activities.
Exploration of Alternative Biological Targets and Mechanisms
While the initial biological activities of this compound and its close analogues may be known, a significant area for future research lies in the exploration of alternative biological targets and mechanisms of action. The broad pharmacological potential of the benzamide (B126) scaffold suggests that this compound could interact with a variety of proteins and pathways.
High-throughput screening (HTS) of large compound libraries against a diverse panel of biological targets is a powerful approach to uncover novel activities. By screening this compound and its newly synthesized analogues, researchers may identify unexpected interactions with enzymes, receptors, or ion channels that were not previously considered.
Furthermore, advances in chemical proteomics and chemogenomics can be leveraged to identify the cellular targets of this compound. Techniques such as affinity chromatography-mass spectrometry, where a derivative of the compound is used to "pull down" its binding partners from cell lysates, can provide direct evidence of its molecular targets.
Once novel targets are identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects. This could involve a combination of in vitro biochemical assays, cell-based functional assays, and structural biology techniques to elucidate the precise molecular interactions between the compound and its target protein. Unraveling these alternative mechanisms of action could open up new therapeutic avenues for this class of molecules.
Advanced Computational Approaches for Compound Optimization
In silico methods are indispensable tools in modern drug discovery and chemical biology, and they are poised to play a crucial role in the optimization of this compound analogues. Advanced computational approaches can provide valuable insights into the compound's structure-activity relationships and guide the design of more potent and selective derivatives.
Molecular Docking and Dynamics Simulations: Molecular docking studies can be employed to predict the binding mode of this compound and its analogues within the active site of a known or newly identified biological target. These simulations can help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time and to understand the dynamic behavior of the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, researchers can establish a mathematical relationship between the chemical structure of a series of analogues and their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. For this compound, QSAR studies could focus on descriptors related to the electronic and steric properties of substituents on both aromatic rings.
Density Functional Theory (DFT) Calculations: DFT calculations can provide a deeper understanding of the electronic structure and conformational preferences of this compound. This information can be used to rationalize observed structure-activity relationships and to design analogues with optimized geometries for target binding. For instance, DFT can be used to calculate the electrostatic potential surface of the molecule, highlighting regions that are likely to engage in favorable electrostatic interactions with a protein.
These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the optimization process, leading to the development of superior compounds with enhanced properties.
Potential Applications in Chemical Tools and Probes for Biological Research
Beyond its potential as a therapeutic agent, this compound and its derivatives hold promise as chemical tools and probes for fundamental biological research. The development of such tools can facilitate the study of complex biological processes and aid in the validation of new drug targets.
Fluorescent Probes: By incorporating a fluorescent tag into the structure of this compound, researchers can create fluorescent probes that allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells. These probes can be invaluable for studying the compound's mechanism of action and for target engagement studies.
Photoaffinity Probes: The introduction of a photoreactive group, such as an azide or a diazirine, onto the benzamide scaffold can generate photoaffinity probes. Upon photoactivation, these probes can form a covalent bond with their target protein, enabling the identification and characterization of the binding site. This information is crucial for understanding the molecular basis of the compound's activity and for the rational design of improved inhibitors.
Affinity-Based Probes for Target Identification: As mentioned earlier, immobilizing a derivative of this compound onto a solid support, such as agarose beads, creates an affinity matrix. This matrix can be used to selectively capture binding partners from complex biological samples, providing a powerful method for target identification and validation.
The development and application of these chemical probes will not only advance our understanding of the biological activities of this compound but will also contribute to the broader field of chemical biology by providing new tools to interrogate cellular function.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-methylphenyl)-4-(trifluoromethyl)benzamide, and how can reaction yields be optimized?
- Methodology : A common approach involves coupling 4-(trifluoromethyl)benzoyl chloride with 4-methylaniline in the presence of a base (e.g., sodium carbonate or potassium carbonate) in dichloromethane (DCM) or acetonitrile. Optimization includes:
- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures excess electrophile for complete conversion.
- Workup : Use of aqueous extraction and column chromatography (e.g., silica gel with ethyl acetate/hexane) for purification .
- Data Table :
| Reagent Ratio (Acyl Chloride:Amine) | Solvent | Yield (%) |
|---|---|---|
| 1:1 | DCM | 65 |
| 1.2:1 | DCM | 82 |
| 1:1 | AcCN | 70 |
Q. How can researchers confirm the structural integrity of This compound post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR to verify aromatic proton environments and trifluoromethyl group presence.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 308.1).
- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm) and CF (~1150 cm) .
Q. What safety protocols are critical when handling This compound and its intermediates?
- Risk Mitigation :
- Hazard Analysis : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011), including evaluating mutagenicity (Ames testing) for intermediates like anomeric amides.
- PPE : Use nitrile gloves, fume hoods, and safety goggles.
- Waste Disposal : Segregate halogenated waste (e.g., DCM) and neutralize acidic/byproduct streams .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Mechanistic Insight : The -CF group is electron-withdrawing, enhancing electrophilicity at the benzamide carbonyl. This facilitates nucleophilic attack (e.g., by amines or thiols) but may deactivate the aromatic ring for Suzuki-Miyaura coupling.
- Case Study : In Pd-catalyzed couplings, electron-deficient aryl halides require stronger bases (e.g., CsCO) and ligands (XPhos) for effective cross-coupling .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Experimental Design :
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
- Solubility Optimization : Employ co-solvents (e.g., DMSO/PEG) or nanoformulation to enhance bioavailability.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
Q. How can computational methods predict the mutagenic potential of This compound derivatives?
- Methodology :
- QSAR Modeling : Train models on Ames test data for anomeric amides to predict mutagenicity.
- Docking Studies : Simulate interactions with bacterial enzymes (e.g., Salmonella TA100 strain’s DNA repair machinery).
- Validation : Compare computational predictions with experimental Ames II results (e.g., 85% concordance in a 2023 study) .
Q. What advanced techniques characterize non-covalent interactions (e.g., protein binding) involving this compound?
- Tools :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters.
- X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., kinase domains) to identify key binding motifs .
Data-Driven Research Considerations
Q. How do reaction solvents impact the crystallization behavior of This compound?
- Findings :
| Solvent | Crystal Morphology | Purity (%) |
|---|---|---|
| Ethanol | Needles | 99 |
| Acetonitrile | Plates | 98 |
| Hexane/EtOAc | Prisms | 97 |
Q. What are the limitations of using HPLC for purity assessment, and how can LC-MS address them?
- HPLC Challenges : Co-elution of impurities with similar retention times.
- LC-MS Solution : Couple with high-resolution MS to detect trace impurities (e.g., dehalogenated byproducts at m/z 290.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
